molecular formula C9H7F2NO B158810 4-Ethoxy-2,3-difluorobenzonitrile CAS No. 126162-96-7

4-Ethoxy-2,3-difluorobenzonitrile

Cat. No. B158810
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
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Patent
US05279764

Procedure details

A mixture of 0.12 mol of hydroxylamine-O-sulfonic acid and 50 ml of water is added to a mixture of 0.1 mol of 4-ethoxy-2,3-difluorobenzaldehyde and 100 ml of water at 30° C. and the mixture is stirred for 1 hour. After heating at 65° C. for 2 hours and customary working up, the nitrile is obtained as a colourless solid, mp. 45° C.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]OS(O)(=O)=O.[CH2:7]([O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[C:12]([F:18])[C:11]=1[F:19])[CH3:8]>O>[CH2:7]([O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:1])=[C:12]([F:18])[C:11]=1[F:19])[CH3:8]

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)OC1=C(C(=C(C=O)C=C1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C#N)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.